HDAC3 Inhibition Selectivity: Superior Profile Compared to Broad-Spectrum HDAC Inhibitors
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid exhibits a pronounced selectivity for HDAC3 with an IC50 of 289 nM, while showing minimal inhibition of HDAC1, HDAC2, and HDAC6 at physiologically relevant concentrations . This selectivity profile is distinct from pan-HDAC inhibitors like Vorinostat (SAHA), which inhibit HDAC1 and HDAC3 with comparable potency (IC50 ~10-50 nM) [1].
| Evidence Dimension | HDAC Isoform Selectivity |
|---|---|
| Target Compound Data | HDAC3 IC50 = 289 nM; HDAC1 IC50 = 2.2 mM; HDAC2 IC50 = 2.2 mM; HDAC6 IC50 >20 mM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC50 ~10 nM; HDAC3 IC50 ~50 nM |
| Quantified Difference | HDAC3/HDAC1 selectivity ratio >7600-fold for target compound; ~5-fold for Vorinostat |
| Conditions | Biochemical inhibition assays using recombinant human HDAC enzymes |
Why This Matters
HDAC3-selective inhibition is associated with reduced toxicity and distinct therapeutic windows compared to pan-HDAC inhibition, making this compound valuable for dissecting HDAC3-specific biology and developing safer epigenetic therapeutics.
- [1] Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007;25(1):84-90. View Source
